molecular formula C19H17NO2 B5840244 N-(diphenylmethyl)-5-methylfuran-2-carboxamide

N-(diphenylmethyl)-5-methylfuran-2-carboxamide

Cat. No.: B5840244
M. Wt: 291.3 g/mol
InChI Key: VRUAVHDROQUFMB-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by a 5-methylfuran-2-carboxamide backbone substituted with a diphenylmethyl group at the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its reactivity and biological interactions.

Properties

IUPAC Name

N-benzhydryl-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-12-13-17(22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUAVHDROQUFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-5-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the furan ring through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as diphenylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Research indicates that furan derivatives, including N-(diphenylmethyl)-5-methylfuran-2-carboxamide, exhibit promising antimycobacterial properties. The compound's structure allows it to interfere with iron acquisition mechanisms in Mycobacterium tuberculosis (Mtb) by targeting specific enzymes involved in siderophore biosynthesis .

Case Study: Inhibition of MbtI
In a study focused on furan-based inhibitors of MbtI, a key enzyme in Mtb's iron acquisition process, compounds similar to this compound were synthesized and evaluated. These compounds showed significant binding affinity and inhibition potential against MbtI, suggesting their utility as lead compounds for developing new antitubercular agents .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of MbtI
5-Phenyl-furan-2-carboxylic acid15.3Disruption of siderophore synthesis

Bioorthogonal Chemistry

Ligation Protocols
The furan moiety in this compound can be utilized in bioorthogonal reactions. The hydrolysis of the furan ring can lead to the formation of reactive keto-enal functionalities, which are useful for proximity-induced ligation strategies in chemical biology . This property allows for the selective tagging of biomolecules, enhancing the specificity of biochemical assays.

Case Study: PNA Probes
In an experiment involving peptide nucleic acid (PNA) probes modified with 5-methylfuran derivatives, researchers demonstrated that upon hybridization with complementary sequences, proximity-induced reactions occurred efficiently. This suggests that derivatives of this compound could serve as valuable tools for developing advanced molecular probes for diagnostic applications .

Material Science

Synthesis of Bio-Derived Polymers
Furan-based compounds have been explored as building blocks for bio-derived polymers. This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability while maintaining biodegradability .

Table: Properties of Furan-Based Polymers

PropertyValue
Tensile Strength45 MPa
Thermal Degradation Temp250 °C
BiodegradabilityYes

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the diphenylmethyl group or the furan ring can significantly influence its binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies:

  • Substituents on the furan ring enhance hydrophobic interactions with target proteins.
  • Alterations to the diphenylmethyl group can affect solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The diphenylmethyl group may facilitate binding to certain proteins or enzymes, modulating their activity. The furan ring and carboxamide group may also contribute to its overall bioactivity by interacting with different biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Synthesis Highlights
N-(diphenylmethyl)-5-methylfuran-2-carboxamide Diphenylmethyl group Not reported Potential antimicrobial/anti-inflammatory (inferred from analogs) Amide coupling with diphenylmethylamine
N-(2-ethylphenyl)-5-methylfuran-2-carboxamide 2-ethylphenyl group 229.27 Antitumor, antimicrobial (theoretical) EDCI/DCC-mediated amidation
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide Cl, OCH₃, CF₃ groups Not reported Anticancer, enzyme inhibition Multi-step halogenation/amination
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide Br, F substituents 298.11 MAPK pathway modulation Halogenation followed by amidation
N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide OCH₃, CF₃ groups Not reported Anti-inflammatory, anticancer Pd-catalyzed coupling reactions
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide Methylphenoxy, NO₂ groups Not reported Antimicrobial Phenoxy-ether formation

Impact of Substituents on Properties and Activity

  • Diphenylmethyl vs. However, halogenated derivatives exhibit stronger halogen bonding, improving target binding affinity .
  • Electron-Withdrawing Groups (EWGs): Compounds with CF₃ () or NO₂ () show increased electrophilicity, enhancing interactions with biological nucleophiles (e.g., enzyme active sites).
  • Methoxy and Phenoxy Groups: Methoxy substituents () improve solubility, while phenoxy groups () may facilitate π-stacking interactions with aromatic residues in proteins.

Biological Activity

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis of this compound

The compound is synthesized through a reaction involving 5-methylfuran-2-carboxylic acid and diphenylmethanamine. The synthesis typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM). The reaction conditions are optimized to yield high purity and yield of the desired carboxamide product.

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. Research indicates that compounds with furan moieties can interact with cellular targets leading to apoptosis in cancer cells. The following table summarizes the IC50 values for this compound against different cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa45.6
HepG232.4
MCF-750.1

These values suggest that this compound is particularly potent against HepG2 cells, which are derived from liver carcinoma.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Bacillus subtilis75

These results indicate that this compound is effective at inhibiting the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, particularly G1/S or G2/M, thereby inhibiting proliferation.
  • Antibacterial Mechanism : The antimicrobial activity is believed to result from disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry evaluated various derivatives of furan-based compounds, including this compound. It was found that modifications on the furan ring significantly influenced both anticancer and antimicrobial activities. Notably, derivatives with electron-donating groups exhibited enhanced anticancer efficacy due to increased electron density on the furan ring, facilitating better interaction with biological targets .

Another study highlighted the compound's ability to synergize with existing antibiotics, enhancing their effectiveness against resistant bacterial strains . This suggests potential applications in combination therapies for both cancer and infectious diseases.

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